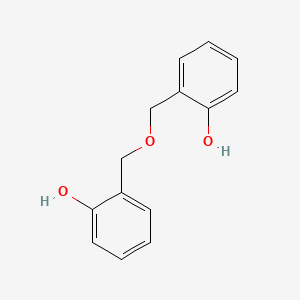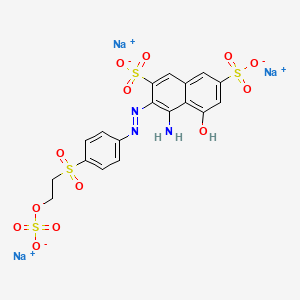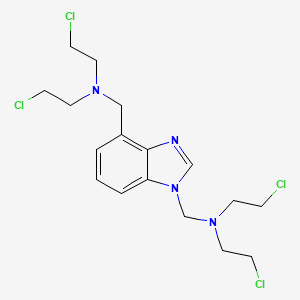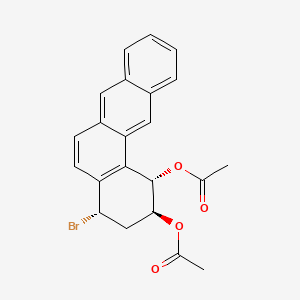
Salicyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salicyl ether, also known as salicyl alcohol ether, is an organic compound derived from salicylic acid. It is characterized by the presence of an ether linkage between two salicylic acid molecules. This compound is of significant interest due to its various applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Salicyl ether can be synthesized through several methods. One common approach involves the reaction of salicylic acid with an alcohol in the presence of an acid catalyst. This method typically requires refluxing the reactants in an organic solvent such as toluene or benzene. Another method involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction .
Industrial Production Methods
Industrial production of this compound often involves the hydroxymethylation of phenols using paraformaldehyde and orthoboric acid. This method allows for the selective ortho-hydroxymethylation of phenols, resulting in high yields of salicyl alcohols .
Chemical Reactions Analysis
Types of Reactions
Salicyl ether undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form salicylaldehydes.
Reduction: Reduction of this compound can lead to the formation of salicyl alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ether linkage is cleaved, and new substituents are introduced.
Common Reagents and Conditions
Oxidation: Common reagents include lipase and TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) for selective oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
Oxidation: Salicylaldehydes
Reduction: Salicyl alcohol
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
Salicyl ether has a wide range of applications in scientific research:
Biology: This compound derivatives have shown potential antiviral and antihelminth activities.
Medicine: It is being explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: this compound is used in the production of fragrances, flavors, and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of salicyl ether involves its interaction with various molecular targets. For instance, salicylic acid, a related compound, modulates the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased formation of pro-inflammatory prostaglandins . This compound may exert similar effects through its metabolites.
Comparison with Similar Compounds
Similar Compounds
Salicylic acid: A precursor to salicyl ether, known for its anti-inflammatory and keratolytic properties.
Methyl salicylate: An ester of salicylic acid, commonly used in topical analgesics.
Phenol: A simpler aromatic compound with hydroxyl functionality, used in various industrial applications.
Uniqueness
This compound is unique due to its ether linkage, which imparts different chemical properties compared to its parent compounds. This linkage allows for selective reactions and the formation of unique derivatives with potential biological activities.
Properties
CAS No. |
4481-52-1 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)methoxymethyl]phenol |
InChI |
InChI=1S/C14H14O3/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8,15-16H,9-10H2 |
InChI Key |
PLNNBRYFKARCEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COCC2=CC=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2,9-diol](/img/structure/B12806637.png)
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)











